1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride
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Overview
Description
1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields of research. The compound consists of a phenyl group attached to an ethanamine backbone, with a trifluoromethoxy group (-OCF3) substituent. This trifluoromethoxy group imparts distinct chemical properties, making the compound valuable in scientific research and industrial applications.
Preparation Methods
Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds . The synthetic route generally includes:
Formation of the trifluoromethoxy group: This step involves the use of specialized reagents to introduce the trifluoromethoxy group onto a precursor molecule.
Attachment to the ethanamine backbone: The trifluoromethoxy-substituted intermediate is then reacted with an ethanamine derivative under controlled conditions to form the desired product.
Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt, enhancing its stability and solubility.
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as a lead compound in drug development.
Medicine: Research has explored its potential as an antidepressant and anxiolytic agent, given its unique structural features.
Industry: The compound’s stability and reactivity make it useful in industrial processes, particularly in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-(Trifluoromethoxy)phenyl)ethanamine: This compound shares a similar structure but lacks the hydrochloride salt form, affecting its solubility and stability.
2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine: Another related compound with additional trifluoromethyl groups, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, making it particularly valuable for certain research and industrial applications.
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLBDELVYWQGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055390-05-9 |
Source
|
Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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